molecular formula C20H15N3O B6507162 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899990-50-2

6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B6507162
CAS RN: 899990-50-2
M. Wt: 313.4 g/mol
InChI Key: ZXQNYPOLVPAMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one, also known as NPMPD, is an organic compound commonly used in scientific research. It is a member of the pyridazinone family, a class of heterocyclic compounds that are widely studied for their potential therapeutic applications. NPMPD has been studied for its potential to be used as a drug for the treatment of various diseases, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has been studied for its potential to be used as a drug for the treatment of various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has been studied for its potential to inhibit the growth of certain cancer cells. In diabetes research, 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has been studied for its potential to reduce glucose levels in the blood. In neurological research, 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has been studied for its potential to reduce inflammation and oxidative stress in the brain.

Mechanism of Action

The exact mechanism of action of 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is believed that 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one may work by inhibiting the activity of certain enzymes involved in cellular metabolism. It is also believed that 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one may act as an antioxidant, which may help to reduce oxidative stress in the body. Additionally, 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one may act as an anti-inflammatory agent, which may help to reduce inflammation in the body.
Biochemical and Physiological Effects
6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has been studied for its potential to have a variety of biochemical and physiological effects. In animal studies, 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has been shown to reduce glucose levels in the blood, reduce inflammation in the body, and reduce oxidative stress in the body. Additionally, 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has been shown to reduce the growth of certain cancer cells in vitro.

Advantages and Limitations for Lab Experiments

6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has several advantages and limitations for lab experiments. One advantage of using 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one is that it is relatively easy to synthesize, making it ideal for laboratory experiments. Additionally, 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has been shown to have a variety of biochemical and physiological effects, which makes it a useful compound for studying the mechanisms of action of various drugs. However, one limitation of using 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one for laboratory experiments is that it is not FDA approved, which means that it cannot be used in clinical trials.

Future Directions

There are several potential future directions for 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one research. One potential direction is to further investigate the mechanisms of action of 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one and to develop more effective methods for synthesizing the compound. Additionally, future studies could focus on exploring the potential therapeutic applications of 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one, such as its potential to be used as a drug for the treatment of cancer, diabetes, and neurological disorders. Finally, future research could focus on the development of more effective methods for delivering 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one to the body, such as through oral or topical administration.

Synthesis Methods

6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one can be synthesized by a variety of methods, including the Williamson ether synthesis, the Stille coupling reaction, and the Buchwald-Hartwig amination. The Williamson ether synthesis is a widely used method for synthesizing 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one, which involves the reaction of a naphthalene derivative and a pyridine derivative in the presence of an alkoxide base. The Stille coupling reaction is another commonly used method for synthesizing 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one, which involves the reaction of a stannane and a halobenzene in the presence of a palladium catalyst. The Buchwald-Hartwig amination is a more recent method for synthesizing 6-(naphthalen-1-yl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one, which involves the reaction of an aryl halide and an amine in the presence of a palladium catalyst.

properties

IUPAC Name

6-naphthalen-1-yl-2-(pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20-12-11-19(22-23(20)14-16-8-3-4-13-21-16)18-10-5-7-15-6-1-2-9-17(15)18/h1-13H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQNYPOLVPAMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(naphthalen-1-yl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

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